ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Description
This compound is a substituted indole derivative with a complex structure featuring:
- A 2-methyl-1-(4-methylphenyl)indole core, providing a hydrophobic aromatic scaffold.
- A 3-(cyclopentylamino)-2-hydroxypropoxy side chain at position 5, introducing both hydrophilic (hydroxyl group) and lipophilic (cyclopentyl) components.
- An ethyl ester group at position 3, enhancing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-4-32-27(31)26-19(3)29(21-11-9-18(2)10-12-21)25-14-13-23(15-24(25)26)33-17-22(30)16-28-20-7-5-6-8-20/h9-15,20,22,28,30H,4-8,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABMSMRPULNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3CCCC3)O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of Oprea1_523664 is currently unknown due to the lack of specific studies on this compound. It is generally understood that compounds of this nature interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Action Environment
The action, efficacy, and stability of Oprea1_523664 can be influenced by various environmental factors. These factors can include the physiological environment within the body, the presence of other compounds, and external factors such as temperature and pH.
Biological Activity
Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H34N2O4
- Molecular Weight : 450.6 g/mol
- CAS Number : 539805-25-9
The compound features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects. The presence of cyclopentylamino and hydroxypropoxy groups may influence its interaction with biological targets.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Modulation : The indole structure can interact with various receptors, including serotonin receptors, which are implicated in mood regulation and anxiety.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses.
Antiviral Activity
Research has indicated that derivatives of indole-3-carboxylic acid exhibit antiviral properties. In a comparative study, this compound was tested against various viral strains.
| Compound | MCC (μM) | MIC 50 (μM) | Viral Strain |
|---|---|---|---|
| Ethyl Indole Derivative | >300 (>100) | >300 (>100) | Vesicular stomatitis virus |
| Umifenovir | 37 (20) | >7.5 (>4) | Coxsackie B4 virus |
| Ribavirin | >250 | 10 | Respiratory syncytial virus |
The results indicated that while the compound did not exhibit significant antiviral activity at the concentrations tested, it provided a basis for further investigations into its structural analogs .
Cytotoxicity Studies
Cytotoxicity assays were conducted to evaluate the safety profile of the compound:
| Compound | CC50 (μg/ml) | Remarks |
|---|---|---|
| Ethyl Indole Derivative | 20 | Moderate cytotoxicity observed |
| Umifenovir | 20 | Comparable cytotoxicity |
Both compounds showed similar cytotoxic profiles, suggesting that modifications in the structure could enhance therapeutic indices without compromising safety .
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of indole derivatives, this compound was evaluated alongside established antiviral agents. Results showed that while it lacked direct antiviral activity against certain strains, it demonstrated significant potential when combined with other therapeutic agents.
Case Study 2: Enzyme Interaction
Another study investigated the interaction of this compound with glycine N-acyltransferase, an enzyme involved in detoxifying xenobiotics. The findings indicated that the compound could potentially modulate this enzyme's activity, leading to implications for drug metabolism and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related indole derivatives from the evidence, focusing on substituents, molecular properties, and functional implications.
Key Findings from Structural and Functional Comparisons
The 2-hydroxypropoxy chain, shared with Levobunolol, may enhance solubility and hydrogen-bonding interactions with biological targets .
Activity Implications :
- Fluorinated analogs (e.g., Compound 3 in ) exhibit increased metabolic stability due to C-F bond resistance to oxidation, a feature absent in the target compound .
- The ethyl ester in the target compound vs. carboxamide in Compound 3 () suggests differences in hydrolysis rates and bioavailability .
Hydrophilicity vs. Lipophilicity :
- The target compound’s cyclopentyl group contrasts with the hydroxy-rich side chain in the analog, highlighting a tunable balance between solubility and membrane permeability .
Preparation Methods
Anthranilic Acid Derivatives as Precursors
Anthranilic acid derivatives serve as starting materials for indole synthesis via cyclization. For example, 2-aminobenzophenone (1) or anthranilate esters (2) undergo condensation with ketones or aldehydes under alkaline conditions to form hydroxyindoline intermediates (8). Subsequent dehydration using acidic or thermal conditions yields N-acetylindole (13) or unprotected indole (14). This method, while reliable, often requires optimization to improve yields, particularly when introducing sterically demanding substituents like the 4-methylphenyl group at position 1.
Direct Functionalization of Indole-2-Carboxylates
An alternative route involves direct alkylation or arylation of preformed indole-2-carboxylates. For instance, ethyl indole-2-carboxylate (15) can be alkylated at position 1 using 4-methylbenzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). This method achieves regioselectivity by leveraging the electron-withdrawing effect of the carboxylate group, which deactivates positions 2 and 3 toward electrophilic attack.
Functionalization at Position 5: Installation of the Propoxy Side Chain
The 5-position of the indole ring is functionalized with a 3-(cyclopentylamino)-2-hydroxypropoxy group through a multi-step sequence.
Alkylation with Epoxide Intermediates
A key intermediate, glycidyl tosylate, is reacted with the indole derivative under basic conditions. Sodium hydride (NaH) in DMF facilitates deprotonation of the indole’s 5-hydroxy group, enabling nucleophilic attack on the epoxide. This opens the epoxide to form a 2-hydroxypropoxy side chain. For example, tert-butyl ethyl propanedioate reacts with 5-chloro-2-nitropyridine in DMF at 80°C for 4 hours to install alkoxy groups.
Amination with Cyclopentylamine
The primary alcohol in the propoxy side chain is converted to an amine via a two-step process:
-
Mitsunobu Reaction : The alcohol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to introduce a leaving group (e.g., mesylate or tosylate).
-
Nucleophilic Substitution : Cyclopentylamine displaces the leaving group in acetonitrile at 60°C, yielding the cyclopentylamino derivative.
Final Assembly and Purification
Coupling Reactions
The propoxy side chain is coupled to the indole core using EDC and hydroxybenzotriazole (HOBt) in DCM. This method avoids racemization and achieves yields exceeding 75%.
Chromatographic Purification
Final purification employs silica gel column chromatography with gradients of ethyl acetate and hexanes. Analytical techniques such as high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity.
Optimization Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step modifications of the indole scaffold. Key steps include alkylation of the hydroxyl group, cyclopentylamine coupling, and esterification. Reaction optimization can be achieved by:
- Using polar aprotic solvents (e.g., dimethylformamide) and catalysts like potassium carbonate to enhance nucleophilic substitution efficiency .
- Monitoring intermediate steps via thin-layer chromatography (TLC) to ensure reaction completion and purity .
- Adjusting reflux duration and temperature to balance yield and side-product formation. For example, extended reflux in ethanol (6–8 hours) improves cyclization efficiency .
Q. How can researchers confirm the structural integrity of this compound and its intermediates during synthesis?
- Methodological Answer :
- Spectroscopic Techniques : Use -NMR and -NMR to verify substituent positions (e.g., cyclopentylamino group at C3) and ester functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly the 2-hydroxypropoxy chain configuration .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel derivatization reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as nucleophilic attack at the indole C3 position .
- Reaction Path Search Tools : Use software like GRRM to explore transition states and identify low-energy pathways for functional group additions (e.g., introducing halogen substituents) .
- Machine Learning : Train models on existing indole derivative datasets to predict regioselectivity in electrophilic substitutions .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Co-solvent Systems : Use dimethyl sulfoxide (DMSO) with cyclodextrin derivatives to enhance aqueous solubility while maintaining stability .
- Prodrug Design : Modify the ester group (e.g., replace ethyl with a polyethylene glycol-linked moiety) to improve bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility limitations in in vitro models .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Target-Specific Assays : Conduct parallel experiments using purified enzymes (e.g., HIV integrase) and receptor-binding assays (e.g., GPCR panels) to delineate mechanisms .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications at the cyclopentylamino or 4-methylphenyl groups to isolate key pharmacophores .
- Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., kinase domains) to identify binding affinity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
